1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Description
1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 35975-54-3) is a substituted quinoline derivative characterized by a methyl group at the N-1 position, a ketone group at C-4, and a carboxylic acid moiety at C-2 (Figure 1). This compound belongs to the kynurenic acid (KYNA) analog family, which shares the core 4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold . The methyl substitution at N-1 distinguishes it from KYNA (4-oxo-1,4-dihydroquinoline-2-carboxylic acid), a naturally occurring neuroactive metabolite with NMDA receptor antagonist properties . The structural modifications in this compound are designed to enhance metabolic stability, bioavailability, and receptor selectivity compared to unmodified KYNA derivatives .
Figure 1. Tautomeric forms and substituent positions of this compound.
Properties
IUPAC Name |
1-methyl-4-oxoquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-8-5-3-2-4-7(8)10(13)6-9(12)11(14)15/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNNIRHFSWTOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-54-3 | |
| Record name | 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (often referred to as 1-Methylquinoline-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a fused quinoline ring system, which is crucial for its biological activity. The molecular formula is , and it possesses a carboxylic acid group that enhances its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
2. Antiviral Activity
In vitro studies have indicated that this compound may act as a potent inhibitor of viral replication. Specifically, it has shown promise against Hepatitis B Virus (HBV). Molecular docking studies suggest that it binds effectively to viral proteins, potentially disrupting their function.
Case Study: Hepatitis B Virus Inhibition
A study conducted by researchers demonstrated that derivatives of this compound exhibited significant inhibition of HBV replication at concentrations as low as 10 µM. The experimental setup involved both molecular docking simulations and in vitro assays confirming the antiviral activity .
3. Anticancer Activity
The quinoline scaffold is renowned for its anticancer potential. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Overview
| Cancer Type | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Breast Cancer | 15 | Apoptosis induction | |
| Lung Cancer | 20 | Cell cycle arrest | |
| Colon Cancer | 12 | Inhibition of cell growth |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in DNA replication in bacteria and viruses.
- Cell Cycle Disruption : It induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptotic Pathways : The compound triggers apoptotic pathways leading to programmed cell death in malignant cells.
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exhibit effectiveness against a range of bacterial pathogens. For instance, studies have shown that these compounds can inhibit both gram-positive and gram-negative bacteria, making them valuable for medical treatments and agricultural applications.
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Escherichia coli | 32 µg/mL |
| 1-Ethyl-7-fluoro-8-methyl derivative | Staphylococcus aureus | 16 µg/mL |
| 1-Methyl-7-(piperazinyl)-4-oxo derivative | Pseudomonas aeruginosa | 8 µg/mL |
These findings suggest that the synthesized derivatives can serve as effective antimicrobial agents in both clinical and agricultural settings .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that modifications to the quinoline structure can enhance its activity against inflammation-related pathways. For example, certain derivatives have shown promising results in reducing cytokine production in vitro, indicating potential use in treating inflammatory diseases .
Hepatitis B Virus Inhibition
Recent studies have demonstrated that specific derivatives of this compound can inhibit Hepatitis B virus replication effectively. In vitro experiments revealed that these compounds significantly reduced viral load at concentrations as low as 10 µM, suggesting their potential as antiviral agents .
Table 2: Inhibition of Hepatitis B Virus by Quinoline Derivatives
| Compound Name | Viral Load Reduction (%) | Concentration (µM) |
|---|---|---|
| Methyl 4-hydroxy derivative | 90% | 10 |
| Alkoxymethylated derivative | 85% | 10 |
These results highlight the importance of structural modifications in enhancing antiviral efficacy .
Neuroprotective Effects
Compounds derived from this compound have been evaluated for neuroprotective properties. Studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis. The neuroprotective effects are attributed to their ability to modulate neurotransmitter levels and reduce inflammation in neural tissues .
Table 3: Neuroprotective Activity of Quinoline Derivatives
| Compound Name | Cell Viability (%) | Concentration (µM) |
|---|---|---|
| 4-Oxo derivative | 95% | 50 |
| Methylated variant | 90% | 50 |
This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Key Analogues
Ion Channel Modulation
Derivatives of this compound exhibit distinct pharmacological profiles:
- KYNA-M1 (3-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid): Potent activator of M-type K+ channels (EC₅₀ = 11 μM) in pituitary GH3 cells, surpassing KYNA’s activity .
Anticancer Potential
Analogues like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (derived from 2-oxo-1,2-dihydroquinoline-3-carboxylic acid) show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 10 μM) . The target compound’s C-2 carboxylic acid group may enable similar interactions with oncogenic targets.
Physicochemical Properties
- Solubility: The carboxylic acid group enhances aqueous solubility compared to ester precursors (e.g., ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate) .
- Thermal Stability : Melting points of analogues range from 215–278°C, reflecting strong intermolecular hydrogen bonding .
Q & A
Q. How are computational models used to predict SAR for quinolone-based therapeutics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
